molecular formula C16H19FN8 B6452767 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549027-19-0

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452767
CAS No.: 2549027-19-0
M. Wt: 342.37 g/mol
InChI Key: ZJPRLZZPNJTOMS-UHFFFAOYSA-N
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Description

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Synthesis of 6-ethyl-5-fluoropyrimidin-4-yl intermediate

  • Formation of piperazine derivative

      Starting materials: 1-boc-piperazine.

      Reaction conditions: The intermediate is then reacted with 1-boc-piperazine under basic conditions to form the piperazine derivative.

  • Coupling with 9-methyl-9H-purine

      Starting materials: 9-methyl-9H-purine.

      Reaction conditions: The final coupling step involves reacting the piperazine derivative with 9-methyl-9H-purine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out under mild conditions to avoid degradation of the compound.

      Products: Oxidation can lead to the formation of hydroxylated derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted under controlled conditions to selectively reduce specific functional groups.

      Products: Reduction can yield amine derivatives or other reduced forms.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often performed in polar solvents under basic or acidic conditions.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under different conditions.
  • Biology

    • Investigated for its potential as a ligand in receptor binding studies.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine

    • Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
    • Studied for its antiviral properties, particularly against RNA viruses.
  • Industry

    • Potential applications in the development of new pharmaceuticals.
    • Used in the synthesis of bioactive compounds for agricultural use.

Mechanism of Action

The mechanism of action of 6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with nucleic acids, disrupting DNA or RNA synthesis, which is crucial for its antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-5-fluoropyrimidin-4-yl derivatives

  • Piperazine derivatives

    • Compounds with piperazine rings are known for their diverse pharmacological properties.
    • Example: 1-boc-piperazine.
  • Purine derivatives

    • Purine-based compounds are widely studied for their role in cellular processes.
    • Example: 9-methyl-9H-purine.

Uniqueness

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of the fluoropyrimidine and piperazine moieties enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8/c1-3-11-12(17)14(19-8-18-11)24-4-6-25(7-5-24)16-13-15(20-9-21-16)23(2)10-22-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPRLZZPNJTOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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